molecular formula C10H5FN2S B13054201 5-Fluoro-3-isothiocyanatoisoquinoline

5-Fluoro-3-isothiocyanatoisoquinoline

Cat. No.: B13054201
M. Wt: 204.23 g/mol
InChI Key: UIYXARBJCYBVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-isothiocyanatoisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines often involve large-scale cyclization reactions and the use of catalytic systems to introduce the fluorine atom. For example, the use of a AgOTf/TfOH catalytic system has been reported for the synthesis of fluorinated isoquinolines . These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and materials industries.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-isothiocyanatoisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

5-Fluoro-3-isothiocyanatoisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-isothiocyanatoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This dual functionality allows the compound to modulate various biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoquinolines and quinolines, such as:

Uniqueness

5-Fluoro-3-isothiocyanatoisoquinoline is unique due to the presence of both a fluorine atom and an isothiocyanate group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C10H5FN2S

Molecular Weight

204.23 g/mol

IUPAC Name

5-fluoro-3-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H5FN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H

InChI Key

UIYXARBJCYBVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)F)N=C=S

Origin of Product

United States

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